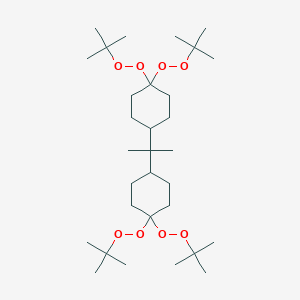
Phenanthren-3-amin
Übersicht
Beschreibung
3-Phenanthrylamine is a chemical compound with the molecular formula C14H11N . It is also known by other names such as phenanthren-3-amine, 3-Phenanthrenamine, and 3-Aminophenanthrene . The molecular weight of 3-Phenanthrylamine is 193.24 g/mol .
Synthesis Analysis
The synthesis of phenanthridinone scaffolds, which are important heterocyclic frameworks present in a variety of complex natural products and pharmaceuticals, can be achieved by employing aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions .
Molecular Structure Analysis
3-Phenanthrylamine contains a total of 28 bonds; 17 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 primary amine (aromatic) .
Physical And Chemical Properties Analysis
3-Phenanthrylamine has a molecular weight of 193.24 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1. It has no rotatable bonds. Its exact mass and monoisotopic mass are 193.089149355 g/mol. It has a topological polar surface area of 26 Ų. It has a heavy atom count of 15 .
Wissenschaftliche Forschungsanwendungen
Synthese komplexer Moleküle
Amine, wie z. B. Phenanthren-3-amin, sind vielseitige organische Verbindungen, die durch das Vorhandensein eines oder mehrerer Stickstoffatome gekennzeichnet sind, die an Kohlenstoffatome gebunden sind . Sie dienen als wertvolle Bausteine in der organischen Synthese und ermöglichen die Konstruktion komplexer Moleküle, einschließlich Pharmazeutika, Agrochemikalien und Naturstoffe .
Medizinische Chemie
In der medizinischen Chemie finden Amine breite Anwendung. Sie dienen als wesentliche Bestandteile von Medikamenten und bioaktiven Molekülen . Die Entwicklung neuer Amine-basierter Therapeutika, einschließlich Rezeptorliganden, Enzyminhibitoren und Antikrebsmittel, ist weiterhin ein wichtiger Forschungsbereich .
Materialwissenschaften
Amine spielen eine entscheidende Rolle in den Materialwissenschaften und tragen zur Entwicklung und Herstellung von Polymeren, Katalysatoren, Sensoren und Funktionsmaterialien bei . Ihre einzigartigen elektronischen, optischen und mechanischen Eigenschaften machen sie für Anwendungen in der organischen Elektronik, Photovoltaik und Biomaterialien geeignet .
Nachhaltige Technologien
Jüngste Fortschritte in der Aminchemie haben zu innovativen Anwendungen in nachhaltigen Technologien geführt, darunter katalytische Transformationen, erneuerbare Energien und Umweltbehebung . Amine werden zunehmend für ihr Potenzial in der Kohlenstoffabscheidung, Energiespeicherung und der Synthese grüner Chemikalien anerkannt .
Antikrebsmittel
Phenanthroindolizidin-Alkaloide, die aus this compound synthetisiert werden können, sind als Antikrebsmittel von großem Interesse, da sie eine außergewöhnlich starke Antitumoraktivität aufweisen . Das molekulare Ziel von Phenanthroindolizidin-Analoga könnte neuartig und von den Zielen bekannter Antikrebsmittel abweichen
Wirkmechanismus
Target of Action
Phenanthren-3-amine, also known as 3-Phenanthrylamine, is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings Pahs are known to interact with various cellular targets, including enzymes, receptors, and dna .
Mode of Action
Pahs generally exert their effects through interactions with cellular targets, leading to changes in cellular function
Biochemical Pathways
Phenanthren-3-amine may participate in various biochemical pathways. For instance, the formation of PAHs like Phenanthren-3-amine has been studied in butane or butadiene flames, where reaction pathways from phenyl radicals to phenanthrene via C2H3 and C4H4 additions were investigated . .
Pharmacokinetics
The compound’s predicted log kow value of 343 suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Pahs are known to have various biological effects, including potential carcinogenicity . Phenanthren-3-amine has been reported as a questionable carcinogen with experimental tumorigenic data .
Action Environment
The action of Phenanthren-3-amine can be influenced by various environmental factors. For instance, the presence of surfactants like Triton X-100 has been shown to enhance the biodegradation of phenanthrene, a structurally similar compound . .
Eigenschaften
IUPAC Name |
phenanthren-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWRJSZODLRHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172319 | |
| Record name | 3-Phenanthrylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1892-54-2 | |
| Record name | 3-Phenanthrenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenanthrylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenanthrylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenanthrylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENANTHRYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31408D985F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can the nitro group be selectively introduced to the phenanthrene ring system when a hydroxyl group is present?
A2: Yes, the research demonstrates the successful and controlled nitration of 2-phenanthrol. [] By using dilute acetic acid and a controlled amount of nitric acid at low temperature (0-3°C), researchers achieved a 65.6% yield of 1-nitro-2-phenanthrol and a 3.2% yield of 3-nitro-2-phenanthrol. [] This highlights the possibility of regioselective nitration even in the presence of a hydroxyl group on the phenanthrene ring.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

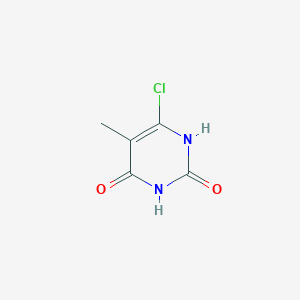
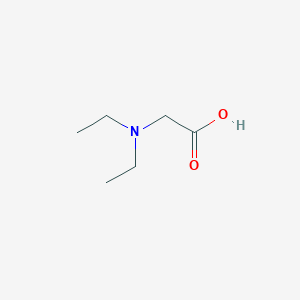

![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)

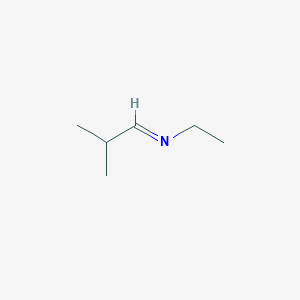


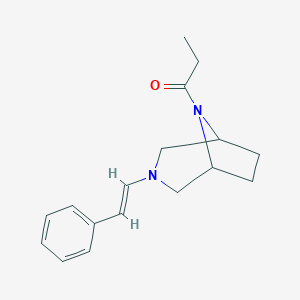

![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)


